PEG16 Spacer Length Favors PROTAC Ternary Complex Formation
THP-PEG16-alcohol contains 16 ethylene glycol repeat units (32 backbone atoms), providing substantially greater spatial reach than shorter PEG homologs used as empirical standards in PROTAC design. Compared to THP-PEG8-alcohol (8 units, MW 454.55 g/mol), THP-PEG16-alcohol offers twice the PEG chain length and a molecular weight increase of 352.42 g/mol . Literature demonstrates that PEG linker length is a critical variable in PROTAC optimization: studies of METTL3-14 degraders showed that only specific PEG linker lengths among a panel of homologs achieved ≥50% target degradation, with different targets requiring distinct optimal linker lengths [1]. For target protein pairs requiring extended spatial separation to achieve productive ternary complex formation, the 16-unit PEG scaffold of THP-PEG16-alcohol provides conformational space that shorter PEG8 or PEG6 linkers cannot access [2].
| Evidence Dimension | PEG chain length (ethylene glycol repeat units) and molecular weight |
|---|---|
| Target Compound Data | 16 PEG units; MW = 806.97 g/mol; formula C37H74O18 |
| Comparator Or Baseline | THP-PEG8-alcohol: 8 PEG units; MW = 454.55 g/mol; formula C21H42O10. THP-PEG6-OH: 6 PEG units; MW = 366.45 g/mol; formula C17H34O8. |
| Quantified Difference | THP-PEG16-alcohol has 8 additional PEG units vs. THP-PEG8-alcohol (2× length); MW increase of 352.42 g/mol vs. THP-PEG8-alcohol; MW increase of 440.52 g/mol vs. THP-PEG6-OH. |
| Conditions | Physicochemical characterization; PROTAC ternary complex formation and degradation efficiency measured in METTL3-14 cellular assays. |
Why This Matters
The 16-unit PEG scaffold provides a distinct conformational option for target pairs requiring extended linker reach, enabling SAR exploration beyond the PEG4-PEG8 empirical standard range.
- [1] Errani F, Invernizzi A, Herok M, et al. PROTACs for METTL3-14: Linker length optimization. JACS Au. 2024;4(2):713-729. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Technical Resource. View Source
